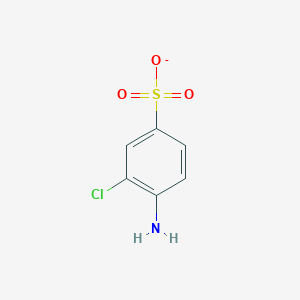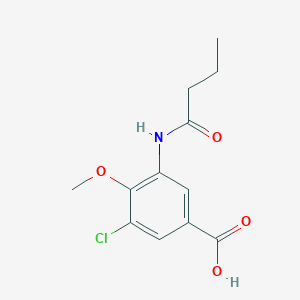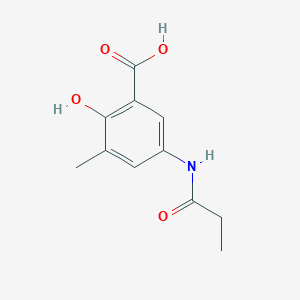![molecular formula C23H21N3O4 B243558 2-(3,5-dimethylphenoxy)-N-(2-methoxy-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)acetamide](/img/structure/B243558.png)
2-(3,5-dimethylphenoxy)-N-(2-methoxy-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3,5-dimethylphenoxy)-N-(2-methoxy-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)acetamide is a synthetic compound that has been of great interest to researchers due to its potential applications in the field of medicine. The compound is known to have a unique mechanism of action that makes it a promising candidate for the development of new drugs.
Mechanism of Action
The mechanism of action of 2-(3,5-dimethylphenoxy)-N-(2-methoxy-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)acetamide involves the inhibition of the activity of certain enzymes and proteins in the body. The compound has been found to inhibit the activity of cyclooxygenase-2 (COX-2) and nuclear factor kappa B (NF-κB), which are involved in the inflammatory response. The compound has also been found to inhibit the activity of histone deacetylases (HDACs), which are involved in the regulation of gene expression.
Biochemical and Physiological Effects:
The compound has been found to have several biochemical and physiological effects. Studies have shown that the compound can reduce inflammation, inhibit the growth of cancer cells, and inhibit the growth of bacteria. The compound has also been found to have neuroprotective effects and can improve cognitive function.
Advantages and Limitations for Lab Experiments
The compound has several advantages for lab experiments. It is relatively easy to synthesize and can be obtained in large quantities. The compound has also been found to be stable under a variety of conditions. However, the compound has some limitations as well. It is relatively expensive compared to other compounds used in lab experiments. The compound is also not very soluble in water, which can make it difficult to work with in certain experiments.
Future Directions
There are several future directions for research on 2-(3,5-dimethylphenoxy)-N-(2-methoxy-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)acetamide. One direction is to explore the potential of the compound as a therapeutic agent for the treatment of various diseases. Another direction is to investigate the mechanism of action of the compound in more detail. Additionally, the compound could be modified to improve its solubility and reduce its cost. Finally, the compound could be tested in animal models to determine its efficacy and safety in vivo.
Conclusion:
In conclusion, 2-(3,5-dimethylphenoxy)-N-(2-methoxy-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)acetamide is a synthetic compound that has potential applications in the field of medicine. The compound has anti-inflammatory, anti-cancer, and anti-bacterial properties and has been found to have neuroprotective effects. The compound has several advantages for lab experiments, but also has some limitations. There are several future directions for research on the compound, including exploring its potential as a therapeutic agent, investigating its mechanism of action, and testing it in animal models.
Synthesis Methods
The synthesis of 2-(3,5-dimethylphenoxy)-N-(2-methoxy-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)acetamide involves the reaction of 3,5-dimethylphenol with 2-chloro-5-(2-methoxyphenyl)-1,3-oxazole in the presence of a base. The resulting intermediate is then reacted with 2-aminophenylacetic acid to yield the final product. The synthesis process is relatively simple and can be carried out in a laboratory setting.
Scientific Research Applications
The compound has been extensively studied for its potential applications in the field of medicine. It has been found to have anti-inflammatory, anti-cancer, and anti-bacterial properties. Studies have also shown that the compound has the potential to be used as a therapeutic agent for the treatment of various diseases such as Alzheimer's, Parkinson's, and Huntington's disease.
properties
Molecular Formula |
C23H21N3O4 |
|---|---|
Molecular Weight |
403.4 g/mol |
IUPAC Name |
2-(3,5-dimethylphenoxy)-N-[2-methoxy-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]acetamide |
InChI |
InChI=1S/C23H21N3O4/c1-14-9-15(2)11-17(10-14)29-13-21(27)25-18-12-16(6-7-19(18)28-3)23-26-22-20(30-23)5-4-8-24-22/h4-12H,13H2,1-3H3,(H,25,27) |
InChI Key |
FTJARRFPRBFRSZ-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC(=C1)OCC(=O)NC2=C(C=CC(=C2)C3=NC4=C(O3)C=CC=N4)OC)C |
Canonical SMILES |
CC1=CC(=CC(=C1)OCC(=O)NC2=C(C=CC(=C2)C3=NC4=C(O3)C=CC=N4)OC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[3-chloro-2-(4-isobutyryl-1-piperazinyl)phenyl]-3-fluorobenzamide](/img/structure/B243487.png)
![N-[3-chloro-2-(4-isobutyryl-1-piperazinyl)phenyl]-4-methylbenzamide](/img/structure/B243490.png)
![N-[3-chloro-2-(4-propionyl-1-piperazinyl)phenyl]nicotinamide](/img/structure/B243496.png)
![N-[4-(cyanomethyl)phenyl]-3-fluorobenzamide](/img/structure/B243499.png)
![N-[4-(cyanomethyl)phenyl]-3-methylbutanamide](/img/structure/B243501.png)
![N-{4-[4-(3,5-dimethoxybenzoyl)-1-piperazinyl]phenyl}acetamide](/img/structure/B243504.png)
![N-{4-[4-(1-benzofuran-2-ylcarbonyl)piperazin-1-yl]phenyl}benzamide](/img/structure/B243506.png)
![Methyl 5-[(3-methoxybenzoyl)amino]-2-morpholin-4-ylbenzoate](/img/structure/B243510.png)





![4-Methoxy-3-[(trifluoroacetyl)amino]benzoic acid](/img/structure/B243534.png)